Methyl 11-(1H-pyrrol-1-yl)undecanoate
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Overview
Description
Methyl 11-(1H-pyrrol-1-yl)undecanoate: is a chemical compound that features a pyrrole ring attached to an undecanoate chain with a methyl ester group. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-(1H-pyrrol-1-yl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with pyrrole in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 11-(1H-pyrrol-1-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid to form N-oxide derivatives.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature
Reduction: Lithium aluminum hydride, diethyl ether, reflux
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), solvents like chloroform or acetic acid
Major Products:
Oxidation: N-oxide derivatives
Reduction: 11-(1H-pyrrol-1-yl)undecan-1-ol
Substitution: Halogenated or nitrated pyrrole derivatives
Scientific Research Applications
Chemistry: Methyl 11-(1H-pyrrol-1-yl)undecanoate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of pyrrole derivatives.
Medicine: Pyrrole derivatives, including this compound, have shown potential in medicinal chemistry for the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and polymers. Its ability to form self-assembled monolayers makes it valuable in surface science and nanotechnology.
Mechanism of Action
The mechanism of action of Methyl 11-(1H-pyrrol-1-yl)undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their activity. The undecanoate chain and methyl ester group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
- Methyl 11-(1H-pyrrol-1-yl)undecanoate
- 11-(1H-pyrrol-1-yl)undecanoic acid
- 11-(1H-pyrrol-1-yl)undecane-1-thiol
Comparison: this compound is unique due to its ester functional group, which can be hydrolyzed to yield the corresponding acid or alcohol. This versatility allows for further functionalization and derivatization. In contrast, 11-(1H-pyrrol-1-yl)undecanoic acid and 11-(1H-pyrrol-1-yl)undecane-1-thiol have different functional groups that confer distinct reactivity and applications.
Biological Activity
Methyl 11-(1H-pyrrol-1-yl)undecanoate is a compound of increasing interest in biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological macromolecules, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound consists of a pyrrole ring connected to an undecanoate chain via an ester functional group. This structure allows for various interactions with biological targets, enhancing its potential as a pharmacologically active agent. The compound's lipophilicity, influenced by the undecanoate chain and methyl ester group, plays a crucial role in its membrane permeability and distribution within biological systems.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C15H27N O2 |
Pyrrole Ring | Engages in π-π interactions and hydrogen bonding |
Undecanoate Chain | Modulates lipophilicity |
Ester Functional Group | Allows hydrolysis to yield acid or alcohol |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrole moiety can engage in significant non-covalent interactions, including hydrogen bonding and π-π stacking, which may influence the conformational dynamics of target proteins and subsequently modulate their activity.
Pharmacological Potential
Research indicates that compounds containing pyrrole rings exhibit a range of pharmacological activities, including:
- Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting tumor growth through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could contribute to therapies for inflammatory diseases.
Case Study: Anticancer Activity
A study investigating the anticancer properties of methyl pyrrole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Table 2: Summary of Biological Activities
Comparative Analysis
This compound can be compared with other similar compounds to highlight its unique properties. For instance, while 11-(1H-pyrrol-1-yl)undecanoic acid lacks the ester functionality, it may show different reactivity patterns that could be less favorable for drug development.
Table 3: Comparison with Similar Compounds
Compound | Key Feature | Biological Activity |
---|---|---|
This compound | Ester group present | Broad-spectrum activity |
11-(1H-pyrrol-1-yl)undecanoic acid | No ester group | Limited reactivity |
11-(1H-pyrrol-1-yl)undecane-1-thiol | Thiol group present | Specific interactions |
Properties
CAS No. |
821781-66-2 |
---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
methyl 11-pyrrol-1-ylundecanoate |
InChI |
InChI=1S/C16H27NO2/c1-19-16(18)12-8-6-4-2-3-5-7-9-13-17-14-10-11-15-17/h10-11,14-15H,2-9,12-13H2,1H3 |
InChI Key |
BUPKZXABEOAMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCN1C=CC=C1 |
Origin of Product |
United States |
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